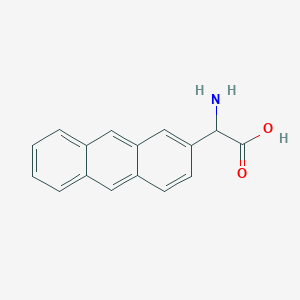

2-Amino-2-(2-anthryl)acetic acid

Description

Contextualization within Non-Canonical Amino Acid Chemistry and Anthracene (B1667546) Derivatives

2-Amino-2-(2-anthryl)acetic acid holds a unique position at the intersection of two important classes of organic molecules: non-canonical amino acids (ncAAs) and polycyclic aromatic hydrocarbons (PAHs). nih.govwikipedia.org Unlike the 22 proteinogenic amino acids that are encoded by the universal genetic code, ncAAs are not naturally incorporated into proteins but offer a vast expansion of chemical diversity for creating novel peptides and other molecular architectures. nih.govnih.gov The defining feature of this compound is the substitution of the α-carbon with a bulky, planar anthracene group. vulcanchem.com

Anthracene, a tricyclic aromatic hydrocarbon, is well-known for its characteristic blue fluorescence and its rigid, planar structure. mdpi.comnih.gov These properties are imparted to the amino acid, making it a fluorescent analogue of natural amino acids. nih.govresearchgate.net The incorporation of such a large, hydrophobic, and photophysically active group distinguishes it from typical aliphatic or simple aromatic amino acids like alanine (B10760859) or phenylalanine. youtube.com This fusion of a biological building block with a functional aromatic system provides a powerful tool for chemists to design molecules with specific structural and optical properties. nih.gov

The chirality at the α-carbon is another crucial feature, allowing for the existence of (R) and (S) enantiomers. vulcanchem.combldpharm.combldpharm.com This stereochemical aspect is of paramount importance in biological systems and in the construction of ordered supramolecular structures. The ability to isolate and utilize enantiopure forms of this amino acid is critical for its application in chiral recognition and asymmetric synthesis. nih.gov

Significance of this compound as a Molecular Scaffold and Research Trajectories

The intrinsic properties of the anthracene moiety make this compound a highly valuable molecular scaffold. Its rigid and planar aromatic surface facilitates strong π-π stacking interactions, which are fundamental in crystal engineering and the self-assembly of complex molecular architectures. vulcanchem.com This has led to research into its use in creating novel organic semiconductors and other advanced materials. rsc.org

The inherent fluorescence of the anthracene core is a key driver of its research applications. mdpi.com Anthracene-containing amino acids are being developed as fluorescent probes for sensing metal ions and for bioimaging. nih.govresearchgate.net The sensitivity of anthracene's fluorescence to its local environment allows for the design of "turn-on" or "turn-off" sensors where the emission properties change upon binding to a specific target. nih.gov For instance, derivatives have been synthesized that show high selectivity for detecting Fe³⁺ ions. nih.gov

Furthermore, the ability to incorporate this fluorescent non-canonical amino acid into peptides opens up possibilities for studying peptide-protein interactions, protein folding, and other biological processes using fluorescence-based techniques. nih.govresearchgate.net The anthracene unit acts as a spectroscopic reporter, providing insights into the structure and dynamics of the system.

Research is also exploring the synthesis of this and related α-anthryl amino acids through methods like the Strecker synthesis, which starts from 2-anthraldehyde. vulcanchem.comyoutube.comyoutube.com The development of efficient synthetic and resolution methodologies is crucial for making these valuable building blocks more accessible for a wide range of applications. vulcanchem.comnih.gov The ongoing research trajectories for this compound are thus focused on harnessing its unique combination of chirality, rigidity, and fluorescence to create new functional molecules and materials with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-amino-2-anthracen-2-ylacetic acid |

InChI |

InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19) |

InChI Key |

NCMCIBYADCNBKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Enantioselective Pathways for 2 Amino 2 2 Anthryl Acetic Acid

Enantioselective Synthesis of 2-Amino-2-(2-anthryl)acetic Acid

Achieving an enantiomerically pure form of this compound is a significant synthetic challenge. The primary strategies involve either building the chiral center asymmetrically from the start or separating the enantiomers from a racemic mixture.

Asymmetric catalysis is a powerful strategy for synthesizing enantiopure compounds by using a small amount of a chiral catalyst to generate a large amount of a single enantiomer product. frontiersin.orgslideshare.net For the synthesis of α-amino acids like this compound, catalytic methods can be applied to key bond-forming steps.

Catalytic Asymmetric Strecker Reaction : The classical Strecker synthesis can be rendered asymmetric by using a chiral catalyst. wikipedia.org This often involves the reaction of 2-anthraldehyde, a cyanide source, and an amine in the presence of a chiral catalyst, such as a titanium or aluminum complex, to form an α-aminonitrile intermediate with high enantiomeric excess. organic-chemistry.org Subsequent hydrolysis of the nitrile group yields the desired enantiomer of the amino acid.

Chiral Brønsted Acid Catalysis : Chiral phosphoric acids and their derivatives have emerged as highly effective Brønsted acid catalysts in a variety of asymmetric transformations. frontiersin.org In the context of synthesizing the target molecule, a chiral phosphoric acid could catalyze the addition of a nucleophile to an imine derived from 2-anthraldehyde, establishing the stereocenter with high fidelity. rsc.org

Transition-Metal Catalysis : Chiral transition-metal complexes, particularly those of rhodium, iridium, and ruthenium, are widely used for the asymmetric hydrogenation of prochiral enamides or dehydroamino acid precursors. scispace.com A synthetic route could involve preparing an N-acyl-α,β-dehydroamino acid derivative from 2-anthraldehyde, which is then hydrogenated using a chiral catalyst to introduce the stereocenter.

Chiral auxiliary-mediated synthesis is a reliable method for controlling stereochemistry. numberanalytics.com This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before it is cleaved to afford the enantiopure product. york.ac.ukslideshare.net

For the synthesis of this compound, a common strategy would involve a chiral auxiliary like one of Evans' oxazolidinones. slideshare.net The synthesis could proceed as follows:

Acylation : An N-acyloxazolidinone is prepared.

Enolate Formation and Alkylation : The N-acyloxazolidinone is converted into a chiral enolate, which can then react with an electrophile. However, for an α-aryl amino acid, a more common approach involves the asymmetric electrophilic amination of a chiral enolate derived from an acetic acid equivalent bearing the anthryl group and the auxiliary.

Cleavage : After the new stereocenter is formed, the chiral auxiliary is removed, typically by hydrolysis, to yield the enantiomerically enriched this compound. numberanalytics.com A key advantage is that the auxiliary can often be recovered and reused. york.ac.uk

Other auxiliaries derived from amino alcohols, camphor, or terpenes can also be employed to achieve high levels of diastereoselectivity. numberanalytics.comnih.gov

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called chiral resolution. tcichemicals.com

Diastereomeric Salt Formation : This classical method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base). libretexts.org For the acidic this compound, a chiral base such as brucine, strychnine, or (R)-1-phenylethylamine would be used. libretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization. mdpi.com After separation, the desired enantiomer of the amino acid is recovered by treating the salt with an acid.

Enzymatic Resolution : Enzymes are inherently chiral and can exhibit high stereospecificity. nih.gov An enzyme, such as a lipase (B570770) or a D-amino acid oxidase, can be used to selectively react with one enantiomer in the racemic mixture. nih.govresearchgate.net For example, a D-amino acid oxidase would selectively oxidize the D-enantiomer to the corresponding α-keto acid, leaving the L-enantiomer unreacted and thus resolved. nih.gov

Chiral Chromatography : This technique separates enantiomers by passing the racemic mixture through a column containing a chiral stationary phase (CSP). nih.govkhanacademy.org The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method is highly effective for both analytical and preparative-scale separations. mdpi.com

| Resolution Method | Principle | Typical Resolving Agent/Stationary Phase | Key Advantage |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Chiral bases (e.g., Brucine, (R)-1-phenylethylamine) | Scalable and cost-effective for large quantities. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer. nih.gov | Lipases, Proteases, D- or L-Amino Acid Oxidases | High enantioselectivity under mild conditions. researchgate.net |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.govkhanacademy.org | Cellulose or amylose (B160209) derivatives, cyclodextrins | High separation efficiency and applicable to a wide range of compounds. mdpi.com |

Racemic Synthesis Pathways and Precursor Chemistry

Racemic synthesis provides the most direct and often highest-yielding routes to this compound, albeit as a mixture of enantiomers. These methods typically begin with the readily available precursor, 2-anthraldehyde.

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. wikipedia.org The reaction proceeds in two main stages, starting from an aldehyde. masterorganicchemistry.com

α-Aminonitrile Formation : 2-anthraldehyde is reacted with a source of ammonia (B1221849) and a source of cyanide. masterorganicchemistry.com A common and safer modification uses ammonium (B1175870) chloride (NH₄Cl) as the ammonia source and potassium cyanide (KCN) or sodium cyanide (NaCN) as the cyanide source, in place of ammonia gas and highly toxic hydrogen cyanide (HCN). masterorganicchemistry.comnrochemistry.com The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form 2-amino-2-(2-anthryl)acetonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis : The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding racemic this compound. masterorganicchemistry.comnrochemistry.com

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | 2-anthraldehyde, Ammonium Chloride (NH₄Cl), Potassium Cyanide (KCN) | 2-amino-2-(2-anthryl)acetonitrile | Formation of the α-aminonitrile via an imine intermediate. wikipedia.org |

| 2 | 2-amino-2-(2-anthryl)acetonitrile, Acid (e.g., HCl), Water | (±)-2-Amino-2-(2-anthryl)acetic acid | Hydrolysis of the nitrile to a carboxylic acid. masterorganicchemistry.com |

The hydantoin (B18101) synthesis, particularly the Bucherer-Bergs reaction, provides an alternative pathway to racemic α-amino acids. researchgate.net

This one-pot, multicomponent reaction involves heating the starting aldehyde (2-anthraldehyde) with ammonium carbonate and a cyanide source like potassium cyanide. researchgate.net The reaction proceeds through the formation of a hydantoin intermediate, specifically 5-(2-anthryl)hydantoin. This hydantoin can then be isolated and subsequently hydrolyzed, typically under strong basic conditions, to open the heterocyclic ring and yield the final racemic this compound. mdpi.com The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate, is another related pathway, though the Bucherer-Bergs is more direct from the aldehyde precursor. researchgate.net

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | 2-anthraldehyde, Ammonium Carbonate, Potassium Cyanide | 5-(2-anthryl)hydantoin | Formation of the hydantoin ring via the Bucherer-Bergs reaction. researchgate.net |

| 2 | 5-(2-anthryl)hydantoin, Base (e.g., NaOH), Water | (±)-2-Amino-2-(2-anthryl)acetic acid | Hydrolysis of the hydantoin to the corresponding amino acid. mdpi.com |

Derivativatization Strategies for this compound

The unique structure of this compound, featuring a primary amine, a carboxylic acid, and a large, fluorescent anthryl group, offers multiple avenues for chemical modification. Derivatization of this non-proteinogenic amino acid is crucial for its incorporation into peptides, for the development of fluorescent probes, and for modulating its physicochemical properties. Strategies for its modification can be systematically categorized by targeting one of its three principal functional components: the N-terminal amino group, the C-terminal carboxyl group, or the aromatic anthryl moiety.

N-Terminal Functionalization

The primary amino group of this compound is a key site for derivatization, enabling peptide bond formation and the attachment of various functional moieties. The reactivity of this α-amino group can be precisely controlled, often by taking advantage of the pKa difference between the α-amino group (pKa ≈ 6-8) and the ε-amino group of lysine (B10760008) (pKa ≈ 10) in larger peptide chains, allowing for selective modifications in slightly acidic conditions. polyu.edu.hk

Common N-terminal functionalization strategies applicable to this amino acid include acylation, alkylation, and the formation of specific conjugates for bioorthogonal chemistry.

Reductive Alkylation: A widely used method for selective N-terminal modification is reductive alkylation. nih.govrsc.org This reaction typically involves the condensation of the amino group with an aldehyde to form a Schiff base, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield a stable secondary amine. nih.gov This method is advantageous as it preserves the positive charge of the N-terminus, which can be crucial for maintaining biological activity in peptide contexts. rsc.org A variety of aldehydes, including those bearing bioorthogonal functional groups like alkynes or ketones, can be used. researchgate.net

Acylation: The amino group can be readily acylated using activated acyl sources such as acid chlorides or anhydrides. A prominent example is the use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for N-protection in solid-phase peptide synthesis. Another important class of reagents is N-hydroxysuccinimide (NHS) esters, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which react efficiently with primary amines to form stable carbamate linkages. actascientific.com

Isoquinolinium Formation: A specific reaction for N-terminal modification involves the use of 2-ethynylbenzaldehydes (2-EBA). polyu.edu.hk The reaction proceeds through the formation of a 2-ethynylbenzaldimine intermediate, which then undergoes intramolecular cyclization to form a stable isoquinolinium product. This reaction has been shown to be highly selective for the N-terminus of peptides. polyu.edu.hk

Table 1: N-Terminal Functionalization Reactions

| Reaction Type | Reagent(s) | Product Structure | Key Features |

|---|---|---|---|

| Reductive Alkylation | Benzaldehyde, NaBH₃CN | N-benzyl-2-amino-2-(2-anthryl)acetic acid | Preserves N-terminal charge; allows introduction of various functional groups. nih.govresearchgate.net |

| Acylation (Fmoc) | Fmoc-Cl | N-(9-fluorenylmethyloxycarbonyl)-2-amino-2-(2-anthryl)acetic acid | Standard protection for peptide synthesis. actascientific.com |

| Acylation (AQC) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC-derivatized amino acid | Used for fluorescent detection and quantification. actascientific.com |

| Isoquinolinium Formation | 2-Ethynylbenzaldehyde (2-EBA) | Isoquinolinium derivative | Forms a stable, heterocyclic conjugate. polyu.edu.hk |

Carboxyl Group Derivatizations

The carboxylic acid moiety of this compound is another primary target for derivatization, enabling esterification, amidation, and the introduction of fluorescent labels. researchgate.net

Esterification: The carboxyl group can be converted into an ester, which is a common protecting group strategy in peptide synthesis (e.g., methyl or benzyl (B1604629) esters). Esterification can also be used to attach fluorescent probes. Reagents like 9-anthryldiazomethane (B78999) (ADAM) or the more stable 1-pyrenyldiazomethane (B12527) (PDAM) react with carboxylic acids to form fluorescent esters, which is particularly useful for HPLC-based detection. thermofisher.com

Amidation: The formation of an amide bond is one of the most important reactions of the carboxyl group. This is typically achieved by activating the carboxyl group with a coupling agent, followed by reaction with a primary or secondary amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and PyAOP. nih.gov This reaction is fundamental to peptide synthesis and allows for the conjugation of various amine-containing molecules. For instance, a carboxyl group can be converted into an aliphatic amine by coupling it with a half-protected diamine, followed by deprotection. thermofisher.com

Table 2: Carboxyl Group Derivatization Reactions

| Reaction Type | Reagent(s) | Product Structure | Key Features |

|---|---|---|---|

| Esterification | 1-Pyrenyldiazomethane (PDAM) | Pyrenemethyl ester derivative | Attaches a highly fluorescent tag for sensitive detection. thermofisher.com |

| Amidation | Amine (R-NH₂), EDC, HOAt | Amide derivative | Forms stable amide bonds; central to peptide coupling. nih.gov |

| Conversion to Amine | Mono-N-(t-BOC)-propylenediamine, followed by Trifluoroacetic acid | Propylamine-amide derivative | Converts the carboxyl into a primary amine for further functionalization. thermofisher.com |

Anthryl Moiety Functionalization

The anthracene (B1667546) ring system of this compound is a large, hydrophobic, and fluorescent moiety. While derivatization of the amino and carboxyl groups is more common for peptide applications, the anthryl ring itself can potentially undergo chemical modification, although this is less explored for this specific amino acid. The reactivity of the anthracene core is well-established in organic chemistry.

Anthracene can undergo electrophilic substitution reactions, though typically with less facility than benzene (B151609) or naphthalene. The most reactive positions are C9 and C10. However, in 2-substituted anthracenes, these positions are not equivalent, and substitution patterns can be complex.

Furthermore, the anthracene nucleus can participate in cycloaddition reactions, most notably the Diels-Alder reaction across the 9,10-positions with suitable dienophiles. It can also be oxidized to form the corresponding anthraquinone, which opens up another avenue of chemical modifications. For instance, aminoanthraquinones are precursors to a wide range of dyes and biologically active molecules, and methods for their further functionalization are established. researchgate.net While direct functionalization of the anthryl group in this compound is not widely reported, these fundamental reactions of the anthracene core represent potential pathways for creating novel derivatives with altered photophysical or biological properties.

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 2 Anthryl Acetic Acid and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structure and conformation of 2-Amino-2-(2-anthryl)acetic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity, spatial arrangement, and dynamic behavior of the molecule can be obtained.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for determining the preferred conformation of this compound in solution. Techniques such as homonuclear decoupling and Nuclear Overhauser Enhancement (NOE) experiments are particularly insightful. nih.gov

In a typical ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide initial structural information. For instance, the coupling constant between the methine proton (α-proton) and the amine protons can give clues about the dihedral angle and the orientation of the amino group.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and between protons and carbons, respectively, confirming the basic skeleton of the molecule. To probe the conformation, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. By analyzing the NOE cross-peaks between the protons of the anthracene (B1667546) ring and the protons of the amino acid backbone (the α-proton and NH₂ protons), the orientation of the bulky aromatic substituent relative to the chiral center can be mapped. This allows for the determination of the preferred rotamers around the Cα-C(anthryl) bond, which is a key conformational feature.

| NMR Technique | Purpose in Conformational Analysis | Information Obtained |

| ¹H NMR | Provides initial structural data and information on dihedral angles. | Chemical shifts, proton-proton coupling constants. |

| COSY | Establishes proton-proton correlations through bonds. | Connectivity of the proton spin systems. |

| NOESY/ROESY | Detects through-space proximity of protons. | Spatial relationships between the anthracene ring and the amino acid backbone; determines preferred rotamers. |

| HSQC/HMBC | Correlates protons with directly attached or long-range coupled carbons. | Confirms carbon framework and connectivity. |

While solution NMR provides data on the dynamic conformational preferences of a molecule, solid-state NMR (SSNMR) spectroscopy offers a detailed view of the molecular structure in its crystalline or amorphous solid form. nih.gov For amino acids, SSNMR is particularly useful for probing the local environment of specific atoms, which is defined by the crystal packing forces. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of less sensitive nuclei like ¹³C and ¹⁵N. For this compound, ¹⁵N SSNMR would be highly informative. The chemical shift of the nitrogen atom is sensitive to its protonation state and its involvement in hydrogen bonding. nih.gov

Furthermore, ¹⁴N ultra-wideline SSNMR spectroscopy can be employed to measure the quadrupolar coupling constant (Cₛ) and asymmetry parameter (ηₛ) of the nitrogen nucleus. nih.gov These parameters are exquisitely sensitive to the local electronic environment and the geometry of the amino group, providing a precise fingerprint of the intermolecular interactions, such as hydrogen bonds, that the -NH₃⁺ group participates in within the crystal lattice. nih.gov Comparing these parameters between different crystalline forms (polymorphs) can reveal subtle differences in their packing arrangements. nih.gov

| SSNMR Parameter | Nucleus | Structural Information Gained |

| Chemical Shift | ¹³C, ¹⁵N | Provides information on the local electronic environment, bonding, and polymorphism. |

| Quadrupolar Coupling Constant (Cₛ) | ¹⁴N | Sensitive to the electric field gradient at the nucleus, reflecting the geometry and hydrogen bonding environment of the amino group. nih.gov |

| Asymmetry Parameter (ηₛ) | ¹⁴N | Describes the deviation of the electric field gradient from axial symmetry, offering further detail on the local structure. nih.gov |

As this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, and NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. nih.gov The two main strategies involve the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). wikipedia.org

Chiral Solvating Agents (CSAs) are chiral molecules that are added to the NMR sample of the racemic analyte. nih.govacs.org The CSA forms transient, rapidly exchanging diastereomeric complexes with each enantiomer of the analyte. These complexes have different magnetic environments, leading to separate, distinguishable signals for the enantiomers in the ¹H or ¹³C NMR spectrum. The choice of CSA is critical; effective CSAs for amino acid derivatives often possess aromatic rings to promote π-π stacking interactions and functional groups capable of hydrogen bonding, enhancing the discrimination. acs.orgrsc.org

Chiral Derivatizing Agents (CDAs) , such as Mosher's acid, react covalently with the analyte's functional groups (e.g., the amino group) to form a stable pair of diastereomers. wikipedia.org Since diastereomers have distinct physical and spectral properties, their NMR signals are inherently different, allowing for straightforward quantification. This method is robust but requires a chemical reaction and purification of the resulting diastereomers. wikipedia.org For this compound, the amino group would be the target for derivatization.

| Method | Principle | Advantages | Disadvantages |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric solvates. acs.org | Simple addition to NMR tube, non-destructive. acs.org | Discrimination is often small and dependent on solvent, temperature, and concentration. |

| Chiral Derivatizing Agents (CDAs) | Covalent formation of stable diastereomers. wikipedia.org | Large, clear separation of signals, robust method. wikipedia.org | Requires chemical reaction, potential for kinetic resolution, sample is consumed. |

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides the most unambiguous and precise determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov A single-crystal X-ray diffraction experiment on this compound would yield a detailed model of its molecular structure, including precise bond lengths, bond angles, and torsional angles. This data serves as the ultimate benchmark for validating computational models and interpreting spectroscopic data. The study can reveal the absolute configuration of a single enantiomer if a pure sample is crystallized.

The diffraction data not only reveals the structure of a single molecule but also how multiple molecules are arranged to form the crystal lattice. This analysis determines the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. The asymmetric unit—the smallest part of the crystal from which the entire structure can be generated by symmetry operations—is identified. For an amino acid, the asymmetric unit might contain one or more molecules of the compound, and potentially solvent molecules. researchgate.net The analysis of molecular packing reveals how the bulky anthracene groups and the polar amino acid functionalities arrange themselves to achieve maximum stability within the crystal.

The stability and structure of the crystal lattice are governed by a network of intermolecular interactions. For this compound, two primary types of interactions are expected to be dominant:

π-π Stacking: The large, flat anthracene rings are prone to engaging in π-π stacking interactions. These non-covalent interactions occur between the electron clouds of adjacent aromatic rings. The geometry of this stacking (e.g., face-to-face, parallel-displaced, or T-shaped) significantly influences the molecular packing and can be precisely determined from the crystallographic data.

The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions dictates the final crystal structure of this compound.

| Interaction Type | Participating Groups | Expected Role in Crystal Structure |

| Hydrogen Bonding | Amino group (-NH₃⁺) and Carboxylate group (-COO⁻) | Forms the primary structural framework, linking molecules into extended networks. researchgate.net |

| π-π Stacking | Anthracene rings | Stabilizes the packing of the bulky aromatic groups, often leading to layered or stacked arrangements. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful, non-destructive techniques for investigating chiral molecules. nih.gov They measure the differential interaction of a chiral substance with left- and right-circularly polarized light, providing crucial information about the absolute configuration and conformation of stereoisomers. mdpi.comubc.ca

The stereochemical assignment of the enantiomers of this compound, such as the (S)- and (R)-forms, can be unequivocally determined using CD and ORD spectroscopy. bldpharm.comchemscene.com The chiroptical properties are dictated by the spatial arrangement of the chromophores—the carboxylic acid group and the anthracene ring—around the chiral carbon center.

The interaction of these chromophores with circularly polarized light gives rise to a phenomenon known as the Cotton effect, which is a characteristic change in optical rotation and the appearance of CD bands in the vicinity of an absorption band. libretexts.orgslideshare.net For α-amino acids, the n→π* electronic transition of the carboxyl group typically appears in the 200-220 nm region of the CD spectrum. researchgate.net The sign of the Cotton effect associated with this transition is directly correlated with the absolute configuration of the α-carbon. It has been established that α-amino acids of the L-configuration (corresponding to the (S)-configuration for most proteinogenic amino acids) generally exhibit a positive Cotton effect, while their D-enantiomers show a negative Cotton effect. slideshare.net

In the case of this compound, the CD spectrum is expected to be a superposition of the contributions from the carboxyl chromophore and the electronically complex anthracene moiety. The anthracene ring possesses strong π→π* transitions that will also exhibit Cotton effects, providing additional data points for stereochemical confirmation. By measuring the CD or ORD spectrum, one can assign the absolute configuration of a given enantiomer by observing the sign of the key Cotton effects and comparing them to established rules or theoretical calculations. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule. nih.gov By probing the characteristic vibrational frequencies of specific chemical bonds, these methods confirm the presence of the amine, carboxylic acid, and aromatic functionalities in this compound. nih.gov

The IR and Raman spectra of this compound would display a series of distinct bands corresponding to the stretching and bending vibrations of its constituent groups. The expected frequencies, based on extensive studies of amino acids and related compounds, provide a molecular fingerprint. nasa.govnih.gov The carboxylic acid group is particularly informative; its C=O stretching frequency is sensitive to its environment and protonation state, typically appearing in the 1690–1750 cm⁻¹ range for the protonated form. nih.govrsc.org The amino group also gives rise to characteristic N-H stretching and bending modes.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 3300 - 2500 | nih.gov |

| Carboxylic Acid (-COOH) | C=O Stretch | 1750 - 1690 | nih.gov |

| Amine (-NH₂) | N-H Stretch (symmetric & asymmetric) | 3500 - 3300 | nasa.gov |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | nih.gov |

| Anthracene Ring | Aromatic C-H Stretch | 3100 - 3000 | nih.gov |

| Anthracene Ring | Aromatic C=C Stretch | 1600 - 1450 | researchgate.net |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | rsc.org |

Mass Spectrometry for Structural Confirmation (High-Resolution and Tandem MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. wiley-vch.de For this compound (Molecular Formula: C₁₆H₁₃NO₂), high-resolution mass spectrometry (HRMS) is employed to measure the exact mass of the molecule with high accuracy, typically to within a few parts per million (ppm). nih.govdtic.mil This precision allows for the unambiguous confirmation of its elemental formula. chemscene.com

Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For α-amino acids, a characteristic and often dominant fragmentation pathway is the neutral loss of the carboxylic acid group (-COOH) as formic acid or as CO₂ and H₂O, resulting from the cleavage of the bond between the α-carbon and the carboxyl carbon. osti.gov This loss of 45.0 Da leads to the formation of a stable iminium ion, which is highly indicative of the amino acid structure.

| Ion Species | Description | Molecular Formula | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | [C₁₆H₁₄NO₂]⁺ | 252.1019 |

| [M-COOH+H]⁺ | Fragment ion after loss of carboxyl group | [C₁₅H₁₄N]⁺ | 208.1121 |

The analysis of these specific fragments in the tandem mass spectrum serves to confirm the connectivity of the amino and anthryl groups to the α-carbon, solidifying the structural assignment of the molecule. osti.gov

Iv. Photophysical and Electronic Properties of 2 Amino 2 2 Anthryl Acetic Acid

UV-Vis Absorption Spectroscopy

The absorption of ultraviolet-visible light by 2-Amino-2-(2-anthryl)acetic acid promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is characteristic of the anthracene (B1667546) core.

The UV-Vis absorption spectrum of compounds containing an anthracene group is typically characterized by intense π→π* transitions. libretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. For comparison, a similar compound, 9-anthracenemethanol (B72535), displays distinct absorption bands at 346 nm, 364 nm, and 385 nm, which are characteristic of the vibronic structure of the anthracene moiety. acs.org The molar extinction coefficients (ε) for these transitions are on the order of several thousand M⁻¹cm⁻¹, indicating strong absorption of light. acs.org For instance, π→π* transitions in aromatic compounds typically have molar absorptivities in the range of 10,000 M⁻¹cm⁻¹. libretexts.org The highest energy absorption for 9-anthracenemethanol is at 256 nm, with a very high molar extinction coefficient of 1.3 x 10⁵ M⁻¹cm⁻¹. acs.org The amino acid substituent on the anthracene core in this compound is expected to cause slight shifts in these absorption maxima but will retain the characteristic anthracene spectrum.

Table 1: Representative UV-Vis Absorption Data for an Anthracene Chromophore (9-Anthracenemethanol)

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition Type |

|---|---|---|

| 256 nm | 1.3 x 10⁵ M⁻¹ cm⁻¹ | π→π* |

| 346 nm | 4.7 x 10³ M⁻¹ cm⁻¹ | π→π* (vibronic band) |

| 364 nm | 7.1 x 10³ M⁻¹ cm⁻¹ | π→π* (vibronic band) |

| 385 nm | 6.6 x 10³ M⁻¹ cm⁻¹ | π→π* (vibronic band) |

Data sourced from a study on 9-anthracenemethanol as a model for the anthryl chromophore. acs.org

The absorption spectrum of this compound is expected to exhibit sensitivity to the polarity of its solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. libretexts.org This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules, which lowers the energy gap for the transition. ncsu.edusciencepublishinggroup.com Conversely, in non-polar solvents, the absorption spectrum would be shifted to shorter wavelengths (hypsochromic or blue shift). sciencepublishinggroup.com This dependence on solvent polarity makes the compound a potential environmental probe.

Fluorescence Spectroscopy and Quantum Yield Determinations

Following absorption of light, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence properties are highly sensitive to the molecule's structure and its immediate environment.

The excited state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for applications in sensing and imaging. For isolated anthryl chromophores, fluorescence lifetimes are typically in the nanosecond range. For example, an anthryl-labeled polyimide showed a long-lived emission component of approximately 10 ns, which was attributed to an isolated anthracene-like emission. acs.org A related compound, 2-anthryl-2-anthracence, was found to have a much shorter fluorescence lifetime of 1.47 ns when dissolved in 1,2-dichlorobenzene. pkusz.edu.cn The quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. Anthracene derivatives can have varying quantum yields depending on their structure and environment. For instance, the quantum yield for 2-anthryl-2-anthracence in solution was reported to be 28.0%, while for an anthryl-labeled polyimide, it was significantly lower at 5-6%, likely due to quenching processes. acs.orgpkusz.edu.cn

Table 2: Representative Fluorescence Properties of Anthracene Derivatives

| Compound | Fluorescence Lifetime (τ) | Quantum Yield (Φf) | Solvent/State |

|---|---|---|---|

| Anthryl-labeled Polyimide | ~10 ns | 0.05 - 0.06 | THF |

| 2-Anthryl-2-anthracence | 1.47 ns | 28.0% | 1,2-Dichlorobenzene |

Data sourced from studies on related anthracene compounds. acs.orgpkusz.edu.cn

Similar to absorption, the fluorescence emission of this compound is expected to be highly sensitive to the solvent environment. The change in emission color with solvent polarity is a hallmark of many fluorescent dyes. rsc.org For fluorescent amino acids, this property is particularly valuable, as a shift in emission wavelength can report on the local microenvironment when the amino acid is incorporated into a peptide or protein. researchgate.net An increase in solvent polarity typically causes a red shift in the emission spectrum due to the stabilization of the more polar excited state. This environmental sensitivity allows such compounds to be used as probes to study binding events or conformational changes in biological systems. researchgate.netmdpi.com

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govnih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ), where aggregation leads to a loss of fluorescence. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state, which closes non-radiative decay pathways and enhances the radiative emission. nih.gov Several anthracene derivatives have been reported to exhibit AIE properties. rsc.org While not specifically documented for this compound, its rigid anthracene core and potential for intermolecular interactions (e.g., hydrogen bonding from the amino and carboxylic acid groups) make it a plausible candidate for exhibiting AIE. This property would be highly advantageous for applications in sensing, imaging, and materials science. nih.govrsc.org

Energy Transfer Mechanisms Involving this compound

Energy transfer processes are critical in understanding the interaction of photoexcited molecules with their environment. For a fluorescent amino acid like this compound, these mechanisms dictate its utility as a molecular probe. The anthracene core can engage in radiationless energy transfer, a process that is highly sensitive to the distance and orientation of neighboring molecules.

Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy from an excited donor fluorophore is transferred to a nearby acceptor chromophore through dipole-dipole coupling. elifesciences.org The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a powerful "molecular ruler" for measuring distances on the scale of 1-10 nanometers. elifesciences.org

While specific studies detailing the use of this compound as a genetically encoded FRET probe are not prevalent, the principle has been demonstrated with other non-canonical amino acids and with the anthracene moiety itself. nih.govrsc.org For instance, anthracene-based dyes have been shown to act as effective FRET acceptors when paired with intrinsic protein fluorophores like tryptophan. nih.govrsc.org In these studies, the tryptophan residues of proteins such as bovine serum albumin (BSA) serve as the FRET donors, and their fluorescence is quenched upon binding of the anthracene-containing acceptor dye. nih.govrsc.org

The potential of this compound as a FRET probe is underscored by the photophysical properties of its chromophore. The related compound, 2-aminoanthracene (B165279), exhibits an excitation maximum at 336 nm and an emission maximum at 513 nm, resulting in a large Stokes shift of 177 nm. aatbio.com This significant separation between excitation and emission is advantageous for FRET experiments, as it minimizes spectral crosstalk between the donor and acceptor. The amino acid could theoretically serve as a FRET donor to an appropriate acceptor, or as an acceptor for a donor with a higher energy emission, such as tryptophan. The incorporation of such a probe into a protein allows for the study of conformational changes, folding dynamics, and binding events. nih.gov

Theoretical Calculations of Electronic Structure (DFT/TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to investigate the electronic structure and properties of molecules. mdpi.comrsc.org These quantum chemical calculations provide insights into molecular geometries, orbital energies, and excited-state behavior, which are essential for interpreting experimental spectroscopic data and predicting the photophysical properties of compounds like this compound. mdpi.comresearchgate.net Calculations on various anthracene derivatives have shown that many of the key electronic properties are localized on the anthracene core, suggesting that findings from these analogues can provide a reliable approximation for the behavior of the target amino acid. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and electronic absorption properties of a molecule. youtube.com A smaller gap generally corresponds to a molecule that is more easily excited, leading to absorption at longer wavelengths. youtube.com

DFT calculations are widely used to determine these orbital energies and the resulting gap. For anthracene derivatives, the HOMO-LUMO transition is typically a π-π* transition localized on the aromatic ring system. The nature and position of substituents can modulate the gap energy. Theoretical studies on substituted anthracene compounds provide valuable data on expected energy gaps. For example, calculations on a 2,9-disubstituted anthracene monomer yielded a HOMO-LUMO gap of 3.86 eV. acs.orgacs.org This value can be significantly altered by factors such as increased conjugation or structural strain, as seen in cyclic anthracene oligomers where the gap can decrease to as low as 2.66 eV. acs.orgacs.org

| Compound | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2,9-disubstituted Anthracene Monomer | PBE0/6-31G(d,p) | Not Reported | Not Reported | 3.86 | acs.orgacs.org |

| Cyclic Anthracene Tetramer ( acs.orgCA2,9) | PBE0/6-31G(d,p) | -5.75 | -2.40 | 3.35 | acs.orgacs.org |

| Cyclic Anthracene Trimer ( aatbio.comCA2,9) | PBE0/6-31G(d,p) | -5.23 | -2.57 | 2.66 | acs.orgacs.org |

Time-dependent DFT (TD-DFT) is employed to calculate the properties of electronic excited states. rsc.org This method can accurately predict vertical excitation energies, which correspond to the absorption maxima seen in UV-visible spectra, and oscillator strengths, which relate to the intensity of the absorption. rsc.orgrsc.org

For anthracene derivatives, TD-DFT calculations confirm that the lowest energy electronic transitions are typically of a HOMO → LUMO, π-π* character, localized on the anthracene framework. rsc.org The calculations can also reveal the nature of other, higher-energy excited states and their corresponding transition moments. rsc.org A transition moment with a low oscillator strength is considered "forbidden" and results in a weak absorption band, whereas a high oscillator strength indicates an "allowed" transition with strong absorption. rsc.orgacs.org For example, TD-DFT calculations on a cyclic anthracene trimer predicted that its lowest energy (S₀ → S₁) transition was nearly forbidden, while a higher energy (S₀ → S₂) transition was responsible for its weak, long-wavelength absorption. acs.org

| Excited State | Primary Orbital Contribution | Calculated Wavelength (nm) | Oscillator Strength (f) | Reference |

|---|---|---|---|---|

| S₁ | HOMO → LUMO | 384 | 0.1064 | rsc.org |

| S₂ | HOMO-1 → LUMO | 365 | 0.1430 | rsc.org |

| S₃ | HOMO → LUMO+1 | 319 | 0.0007 | rsc.org |

V. Reactivity and Mechanistic Studies of 2 Amino 2 2 Anthryl Acetic Acid

Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics exclusively for 2-Amino-2-(2-anthryl)acetic acid are not widely available in peer-reviewed literature. Establishing kinetic parameters, such as rate constants, activation energies, and reaction orders, as well as thermodynamic data like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its various reactions, would require specific experimental investigation.

In general, the kinetics of reactions involving the amino and carboxyl groups would be influenced by the steric hindrance imposed by the bulky 2-anthryl side chain. For instance, reactions such as peptide bond formation might proceed at a slower rate compared to amino acids with smaller side chains (e.g., glycine (B1666218) or alanine) due to the difficulty of nucleophiles or activating reagents accessing the reactive centers.

Thermodynamically, the stability of transition states and products will be affected by the electronic properties of the anthracene (B1667546) moiety. The large, electron-rich aromatic system can influence the acidity and basicity of the functional groups and participate in stabilizing charged intermediates through resonance or inductive effects. Quantitative data from such studies would be invaluable for predicting reaction feasibility and optimizing synthetic protocols.

Functional Group Reactivity (Amino, Carboxyl, Anthryl)

The chemical character of this compound is defined by the distinct reactivities of its amino, carboxyl, and anthryl groups.

The primary amino group (-NH₂) of this compound is nucleophilic and readily undergoes acylation reactions with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives, which are essentially amides. nih.govnih.gov This reaction is fundamental to peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another.

The general mechanism for acylation involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., chloride). While this is a standard reaction for amino acids, the steric bulk of the 2-anthryl group may necessitate more forcing reaction conditions or specialized coupling reagents to achieve high yields, a common challenge with sterically hindered amino acids. drugbank.comcarnegiescience.edursc.org The use of N-carboxyanhydrides (NCAs) is one method developed for the synthesis of sterically hindered N-acylated amino acids. carnegiescience.edursc.org

| Reaction Type | Reagents | Expected Product | General Considerations |

| Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-Acetyl-2-amino-2-(2-anthryl)acetic acid | Steric hindrance from the anthryl group may slow the reaction rate compared to less bulky amino acids. |

| Amidation | Activated Carboxylic Acid (e.g., in peptide synthesis) | Dipeptide or Polypeptide | Requires coupling agents (e.g., DCC, HBTU) to activate the carboxyl group; may experience slow kinetics. |

The carboxylic acid group (-COOH) can undergo esterification, typically by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification). vulcanchem.comnih.gov This reaction converts the carboxylic acid into its corresponding ester. The process is an equilibrium that can be driven to completion by using an excess of the alcohol or by removing water as it forms.

For amino acids, esterification is often performed to protect the carboxyl group during other transformations, such as peptide coupling. mdpi.combeilstein-journals.org The zwitterionic nature of amino acids at neutral pH can make esterification more challenging than for simple carboxylic acids. mdpi.combeilstein-journals.org Studies on amino acids with bulky aromatic side chains, such as phenylalanine and tyrosine, have shown they can be esterified effectively, suggesting that this compound would behave similarly, although potentially requiring optimized conditions to overcome steric factors. mdpi.combeilstein-journals.org

| Reaction Type | Reagents | Expected Product | General Considerations |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 2-amino-2-(2-anthryl)acetate | Reaction is reversible. The bulky anthryl group may influence the rate and equilibrium position. |

The anthracene ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. In anthracene, the 9- and 10-positions are the most reactive sites due to the superior stability of the resulting cationic intermediate (sigma complex), which retains two intact benzene (B151609) rings. bldpharm.com

The substituent already present on the ring—in this case, the -CH(NH₂)COOH group at the 2-position—will direct incoming electrophiles. The aminoacetic acid substituent is generally considered to be deactivating due to the electron-withdrawing nature of the protonated amino and carboxyl groups under acidic EAS conditions, and it would likely direct incoming electrophiles to the meta positions relative to its point of attachment. However, specific directing effects for this substituent on an anthracene core have not been experimentally detailed. Studies on other substituted anthracenes show that the inherent reactivity of the 9- and 10-positions often dominates, leading to substitution at these sites unless they are blocked. acs.orgrsc.org

| Reaction Type | Reagents | Expected Major Product(s) | General Considerations |

| Nitration | HNO₃, H₂SO₄ | 9-Nitro- and/or 10-Nitro- derivatives | The amino and carboxyl groups would likely be protonated, deactivating the ring system. |

| Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | 9-Bromo- and/or 10-Bromo- derivatives | Addition-elimination at the 9,10-positions is a common pathway for anthracene halogenation. rsc.org |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Substitution at the 9- and/or 10-positions | The amino group must be protected to prevent it from reacting with the Lewis acid catalyst. |

Acid-Base Properties and Protonation Effects on Spectroscopic Behavior

Like all amino acids, this compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. Its acid-base properties are described by its pKa values. At low pH, both groups are protonated (-NH₃⁺, -COOH). As the pH increases, the carboxylic acid is the first to deprotonate (pKa₁), followed by the amino group at a higher pH (pKa₂). The pH at which the molecule has a net-zero charge is its isoelectric point (pI).

While specific experimentally determined pKa values for this compound are not documented in the literature, they can be estimated to be in the typical range for α-amino acids (pKa₁ ≈ 2-3 for the carboxyl group; pKa₂ ≈ 9-10 for the ammonium (B1175870) group). rsc.org

The protonation state of the amino and carboxyl groups is expected to significantly influence the spectroscopic properties, particularly the fluorescence of the anthracene moiety. The anthracene core is highly fluorescent, and its emission is sensitive to the local environment. vulcanchem.com Changes in pH alter the charge of the adjacent amino acid groups, which can quench or enhance fluorescence through mechanisms like photoinduced electron transfer (PET).

Studies on other fluorescent amino acids and anthracene derivatives show that protonation of a nearby amino group often leads to fluorescence quenching. Conversely, deprotonation can restore or enhance fluorescence. Therefore, it is anticipated that the fluorescence intensity of this compound would be lowest at acidic pH (protonated -NH₃⁺), increase as the pH rises past pKa₁, and change again as the pH surpasses pKa₂. The exact emission wavelengths and quantum yields would be dependent on the specific protonation state. nih.gov

| pH Range | Dominant Species | Expected Fluorescence Behavior |

| pH < pKa₁ | Cationic form (-COOH, -NH₃⁺) | Likely quenched or low fluorescence intensity. |

| pKa₁ < pH < pKa₂ | Zwitterionic form (-COO⁻, -NH₃⁺) | Fluorescence may increase relative to the cationic form. |

| pH > pKa₂ | Anionic form (-COO⁻, -NH₂) | Fluorescence intensity may further change due to the neutral amino group. |

Radical Chemistry of the Anthryl Moiety

The anthracene ring system can participate in radical chemistry. It can be oxidized to form a radical cation or react with radical species. mdpi.com The formation of the anthracene radical cation is a key step in many of its photochemical and electrochemical reactions. Studies on substituted anthracenes show that these radical cations can be attacked by nucleophiles.

In the context of this compound, the formation of a radical cation on the anthracene ring could be induced by photo-oxidation or chemical oxidants. The subsequent reactivity would be complex, with potential pathways including reaction with external nucleophiles or intramolecular reactions involving the amino or carboxyl groups. Furthermore, amino acids themselves can be targets of radical species, leading to oxidative damage. The presence of the electron-rich anthracene moiety could potentially act as a "sink" for radicals, protecting other parts of a peptide or protein, or it could mediate electron transfer processes over long distances. Specific studies on the radical chemistry of this particular amino acid are needed to elucidate these pathways.

Vi. Computational and Theoretical Chemistry of 2 Amino 2 2 Anthryl Acetic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.govchem-soc.si DFT methods are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For 2-amino-2-(2-anthryl)acetic acid, this process involves systematically adjusting the atomic coordinates to find the most stable three-dimensional arrangement. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. uc.pt

Conformational analysis of this compound is crucial due to the rotational freedom around several single bonds. The molecule can exist in various conformations, primarily arising from the rotation of the carboxylic acid and amino groups, as well as the orientation of the bulky anthryl group. uc.pt For instance, the carboxylic acid group can adopt cis or trans arrangements. uc.pt Computational scans of the potential energy surface help identify the different stable conformers and the energy barriers separating them. uc.pt The most stable conformer corresponds to the global minimum on this surface.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | Cα-C(carboxyl) | 1.53 Å |

| Bond Length | Cα-N | 1.47 Å |

| Bond Length | Cα-C(anthryl) | 1.52 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Angle | N-Cα-C(carboxyl) | 110.5° |

| Bond Angle | O=C-O | 125.0° |

| Dihedral Angle | H-N-Cα-C | Variable (defines conformation) |

| Dihedral Angle | N-Cα-C(anthryl)-C | Variable (defines conformation) |

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations provide valuable information for the characterization of the molecule and the assignment of experimental vibrational bands to specific atomic motions. chem-soc.siresearchgate.net The calculations yield a set of normal modes, each with a corresponding frequency and intensity. researchgate.net

The vibrational spectrum of this compound is expected to show characteristic bands for its functional groups. For example, the N-H stretching vibrations of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretching vibration are all prominent features. researchgate.net The aromatic C-H and C=C stretching modes from the anthracene (B1667546) moiety would also be present. Theoretical calculations aid in assigning these complex vibrational spectra. icm.edu.plyale.edu

Table 2: Illustrative Calculated Vibrational Frequencies for this compound Note: This table presents hypothetical data for illustrative purposes. The frequency ranges are based on typical values for the specified functional groups.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | Amino Group | 3300-3500 |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| C-H Stretch (Aromatic) | Anthryl Group | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1700-1760 |

| N-H Bend | Amino Group | 1550-1650 |

| C=C Stretch (Aromatic) | Anthryl Group | 1450-1600 |

Molecular orbital analysis provides deep insights into the chemical reactivity and electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich anthracene ring and the lone pair of the nitrogen atom in the amino group. The LUMO is expected to be distributed over the carboxylic acid group and the anthryl moiety.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. uc.pt This information is vital for understanding electrostatic interactions, such as hydrogen bonding. In this compound, the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group are expected to carry partial negative charges, while the hydrogen atoms of the amino and hydroxyl groups will have partial positive charges.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound Note: This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Molecular Dynamics (MD) Simulations

While DFT studies provide static pictures of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts with its environment.

MD simulations are particularly useful for studying the conformational dynamics of this compound in solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences its conformational preferences. The zwitterionic form, where the carboxylic acid protonates the amino group, is expected to be prevalent in polar solvents. MD simulations can track the transitions between different conformations and determine their relative populations.

MD simulations can elucidate the mechanisms of intermolecular interactions, which are critical for understanding the self-assembly and crystallization behavior of this compound. Key interactions include:

Hydrogen Bonding: The amino and carboxylic acid groups are capable of forming strong hydrogen bonds, both with other molecules of the same kind and with solvent molecules. nih.gov

π-π Stacking: The large, planar anthracene group promotes significant π-π stacking interactions between molecules. These interactions are crucial in the formation of ordered structures.

By analyzing the MD trajectories, one can calculate radial distribution functions to quantify the extent of these interactions and visualize the preferred modes of intermolecular association.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the chemical reactivity of molecules like this compound. These computational methods allow for the calculation of various reactivity descriptors that provide insight into the molecule's behavior in chemical reactions.

The foundation of many of these descriptors lies in the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds like anthracene derivatives, these calculations are often performed using functional and basis sets such as B3LYP/6-31G(d,p) or M06-2X/6-311G(d,p) to obtain reliable geometric and electronic properties. mdpi.comresearchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived, based on conceptual DFT:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η) and indicates a molecule's polarizability.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For instance, a study on anthracene diimide derivatives showed that the presence of electron-withdrawing groups could decrease the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. researchgate.net

In addition to global descriptors, local reactivity descriptors can identify the most reactive sites within a molecule. The Fukui function, f(r) , is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps to predict where a nucleophilic, electrophilic, or radical attack is most likely to occur.

Another important tool is the Molecular Electrostatic Potential (MEP) map . The MEP is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.com It uses a color scale to identify regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and a more positive potential near the amino group's hydrogen atoms.

| Reactivity Descriptor | Symbol | Hypothetical Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 | eV |

| HOMO-LUMO Energy Gap | ΔE | 3.90 | eV |

| Ionization Potential | I | 5.85 | eV |

| Electron Affinity | A | 1.95 | eV |

| Electronegativity | χ | 3.90 | eV |

| Chemical Hardness | η | 1.95 | eV |

| Global Softness | S | 0.256 | eV⁻¹ |

| Electrophilicity Index | ω | 3.897 | eV |

Vii. Applications of 2 Amino 2 2 Anthryl Acetic Acid in Advanced Materials Science and Supramolecular Chemistry

Integration into Functional Polymers and Copolymers

The incorporation of 2-amino-2-(2-anthryl)acetic acid into polymer chains offers a direct route to functional materials with tailored optical and responsive properties. The anthracene (B1667546) moiety serves as a fluorescent reporter group, enabling the study of polymer dynamics and interactions.

Design of Fluorescent Polymers

The inherent fluorescence of the anthracene group in this compound makes it an attractive monomer for the synthesis of fluorescent polymers. mit.edu When integrated into a polymer backbone, the anthracene units can act as "antennae," harvesting light energy and transferring it, leading to emission from the chromophore. mit.edu The photoluminescence properties of such polymers are highly dependent on the content and distribution of the anthracene moieties within the polymer chain. mit.edu For instance, polymers with anthracene incorporated into their backbones exhibit distinct electronic transitions and longer wavelength emission bands associated with the anthracene group. mit.edu The efficiency of energy transfer is particularly high, with reports of up to 95% of the absorbed energy being transferred to terminal anthracene units. mit.edu

The synthesis of such polymers can be achieved through various polymerization techniques where the amino acid functionality of this compound allows for its covalent linkage into the polymer chain. The resulting polymers can be designed to have specific molecular weights and solubilities by modifying the polymer backbone or side chains. mit.edu

Table 1: Potential Properties of Fluorescent Polymers Incorporating this compound

| Property | Description | Potential Advantage |

| Fluorescence | Emission of light upon absorption of ultraviolet radiation, characteristic of the anthracene group. | Enables use in optical sensors, imaging agents, and light-emitting devices. |

| Energy Transfer | Ability to absorb light and transfer the excitation energy to other chromophores. | Allows for the development of light-harvesting systems and tunable emission colors. |

| Environmental Sensitivity | The fluorescence of the anthracene moiety can be sensitive to the local environment (e.g., polarity, viscosity). | Can be used to probe polymer conformation, dynamics, and interactions with other molecules. |

Incorporation into Self-Healing Materials

The development of self-healing polymers, which can autonomously repair damage, is a rapidly growing field of materials science. While direct incorporation of this compound into self-healing polymers has not been extensively reported, the photochemical properties of the anthracene group suggest a potential application in this area. Anthracene is known to undergo a reversible [4+4] photodimerization upon exposure to UV light. This reversible cross-linking mechanism could be exploited to create self-healing materials.

Design of Fluorescent Probes and Sensors

The sensitivity of anthracene's fluorescence to its local environment makes this compound a promising candidate for the development of fluorescent probes and sensors for various analytes.

Ion Sensing Mechanisms

Fluorescent chemosensors for ion detection often rely on a change in the fluorescence signal of a fluorophore upon binding to a specific ion. A fluorescent probe for ion sensing based on this compound could be designed by attaching a specific ionophore (a molecule that selectively binds ions) to the amino acid. The binding of an ion to the ionophore would alter the electronic environment of the anthracene fluorophore, leading to a detectable change in its fluorescence intensity or wavelength. For example, a commercially available 2-aminoanthracene (B165279) probe has been successfully used for the rapid and sensitive detection of hypochlorite (B82951) ions in aqueous solutions. nih.gov This suggests that derivatives of this compound could be similarly effective.

Table 2: Potential Ion Sensing Applications

| Target Ion | Proposed Sensing Mechanism | Potential Application |

| Heavy Metal Ions (e.g., Hg²⁺) | Quenching of anthracene fluorescence upon coordination of the metal ion to a modified amino acid side chain. mdpi.com | Environmental monitoring of water quality. |

| Anions (e.g., ClO⁻) | Oxidation of the anthracene moiety by the anion, leading to a change in fluorescence. nih.gov | Detection of reactive oxygen species in biological systems. |

Molecular Recognition Based Sensing

The principles of molecular recognition can be combined with fluorescence spectroscopy to create highly selective sensors. A synthetic receptor designed to bind a specific target molecule could be covalently linked to this compound. The binding event would then be transduced into a change in the fluorescence signal. For instance, receptors based on crown ethers or calixarenes, known for their ability to bind specific organic molecules, could be coupled to the amino acid. beilstein-journals.org The recognition of ammonium (B1175870) ions in amino acids has been achieved using such systems, where the binding event disrupts a photoinduced electron transfer (PET) process, leading to an increase in fluorescence emission. beilstein-journals.org

Supramolecular Assemblies and Self-Assembly Processes

A significant application of this compound lies in its ability to form well-defined supramolecular structures through self-assembly. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking of the anthracene rings, and hydrophobic interactions.

Research has shown that amino acids modified with an N-terminal anthracene group, a structure closely related to this compound, can self-assemble into supramolecular hydrogels. rsc.orgrsc.orgnih.gov These hydrogels are formed by a network of self-assembled fibers. rsc.org The formation of these gels can be triggered by various stimuli, including changes in pH, the addition of salts, or in cell culture medium. rsc.orgnih.gov

A particularly interesting feature of these anthracene-based hydrogels is their photo-responsiveness. rsc.orgrsc.org Upon irradiation with UV light, the anthracene moieties can undergo photodimerization, which disrupts the self-assembled fibrillar network and leads to the disassembly of the hydrogel. rsc.orgresearchgate.net This property has potential applications in areas such as controlled drug release and cell culture, where the ability to degrade the material on demand is highly desirable. rsc.org

Table 3: Characteristics of Supramolecular Assemblies of Anthracene-Amino Acid Conjugates

| Feature | Description | Reference |

| Gel Formation | Self-assembly into fibrillar networks to form supramolecular hydrogels. | rsc.orgnih.gov |

| Stimuli-Responsiveness | Gelation can be triggered by salts, pH changes, and cell culture media. | rsc.org |

| Photo-dissociation | Hydrogel disassembly upon UV irradiation due to anthracene photodimerization. | rsc.orgrsc.orgresearchgate.net |

| Biocompatibility | Potential for use as biomaterials for applications like 3D cell culture and recovery. | rsc.orgepa.gov |

Crystal Engineering with Anthryl Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. Anthracene derivatives are of significant interest in this field due to their rigid, planar structure which promotes π–π stacking interactions, influencing the crystal packing and, consequently, the material's electronic and photophysical properties. google.com

The tunability of these interactions is a key aspect of crystal engineering. By modifying the substituents, researchers can control the intermolecular distances and the molecular arrangement, such as herringbone or lamellar motifs, which are crucial for properties like charge mobility in organic semiconductors. ambeed.com The interplay between hydrogen bonding from the amino acid portion and π–π stacking from the anthracene moiety in this compound offers a pathway to design novel crystalline materials with tailored optical and electronic functionalities.

Table 1: Examples of Intermolecular Interactions in Anthracene Derivatives

| Anthracene Derivative | Dominant Intermolecular Interactions | Resulting Supramolecular Structure | Potential Application |

| 9-Anthracene Carboxylic Acid cas.org | Hydrogen bonding (Carboxylic acid dimers), π–π stacking | Cyclic dimers, layered structures | Photo-responsive materials mdpi.comrsc.org |

| Silylethyne-substituted Anthracenes google.com | π–π stacking, van der Waals forces | Varied packing (e.g., slipped-stack), polymorphism | Organic semiconductors, optoelectronics google.com |

| 2,6-Diphenyl Anthracene ambeed.com | π–π stacking, C-H···π interactions | Tightly packed herringbone motif | High-mobility organic transistors ambeed.com |

| This compound | Hydrogen bonding (amino and carboxyl groups), π–π stacking | Complex 3D networks (Predicted) | Chiral recognition, functional materials |

Hydrogel and Organogel Formation

Low-molecular-weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. The anthracene moiety is a common component in the design of LMWGs due to its hydrophobicity and ability to form strong π–π stacking interactions, which are key driving forces for self-assembly. nih.gov